molecular formula C19H20N4O3S B2772301 2-methoxy-N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)acetamide CAS No. 1021134-27-9

2-methoxy-N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)acetamide

Cat. No.: B2772301
CAS No.: 1021134-27-9
M. Wt: 384.45
InChI Key: CMGGFJZZBGQZHK-UHFFFAOYSA-N
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Description

2-methoxy-N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H20N4O3S and its molecular weight is 384.45. The purity is usually 95%.
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Properties

IUPAC Name

2-methoxy-N-[4-[5-(4-methoxy-N-methylanilino)-1,3,4-thiadiazol-2-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-23(15-8-10-16(26-3)11-9-15)19-22-21-18(27-19)13-4-6-14(7-5-13)20-17(24)12-25-2/h4-11H,12H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGGFJZZBGQZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)OC)C2=NN=C(S2)C3=CC=C(C=C3)NC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methoxy-N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)acetamide is a derivative of the thiadiazole family, which is known for its diverse biological activities. Thiadiazoles have been extensively studied for their potential in pharmacology due to their ability to interact with various biological targets. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. The compound exhibits activity against various bacterial strains and fungi. For instance, studies indicate that derivatives containing the 1,3,4-thiadiazole moiety demonstrate moderate to significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Microorganism Minimum Inhibitory Concentration (MIC) Standard Drug MIC
Staphylococcus aureus32.6 μg/mLStreptomycin: 50 μg/mL
Escherichia coli40 μg/mLStreptomycin: 30 μg/mL
Candida albicans42 μg/mLFluconazole: 24 μg/mL
Aspergillus niger38 μg/mLFluconazole: 26 μg/mL

These results suggest that the compound may possess significant potential as a therapeutic agent against microbial infections.

Anticancer Activity

Recent research has highlighted the anticancer potential of thiadiazole derivatives. The compound has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms, including the inhibition of key enzymes involved in tumor growth. For example, studies have shown that compounds with similar structures can inhibit thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell survival .

Case Study: A study involving a series of thiadiazole derivatives found that certain modifications led to enhanced cytotoxicity against cancer cell lines. The compound under review demonstrated an IC50 value comparable to established anticancer drugs, indicating its potential for further development .

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole derivatives are also noteworthy. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

The biological activity of the compound is attributed to its ability to interact with various molecular targets. The thiadiazole ring serves as a scaffold that can facilitate binding with proteins involved in disease processes. For example:

  • Antimicrobial Action: Interaction with bacterial cell wall synthesis enzymes.
  • Anticancer Action: Inhibition of enzymes like thymidylate synthase.
  • Anti-inflammatory Action: Modulation of cytokine signaling pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-methoxy-N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)acetamide?

  • Methodological Answer : The compound is synthesized via multi-step reactions, typically involving:

Thiadiazole core formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions .

Substitution reactions : Introduction of the 4-methoxyphenyl(methyl)amino group at the 5-position of the thiadiazole ring via nucleophilic substitution or coupling reactions (e.g., using Pd catalysts for Suzuki-Miyaura cross-coupling) .

Acetamide linkage : Reaction of the intermediate aryl amine with methoxyacetyl chloride in anhydrous DMF or dichloromethane, with triethylamine as a base .

  • Optimization : Key parameters include solvent polarity (DMF vs. dichloromethane), temperature (0–80°C), and stoichiometric ratios (1:1.2 for amine:acyl chloride). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical .

Q. How is the compound characterized structurally, and what analytical techniques are recommended?

  • Methodological Answer :

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and stereochemistry. For example, the methoxy group appears as a singlet at δ ~3.8 ppm, while the thiadiazole protons resonate at δ 7.5–8.5 ppm .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+^+ at m/z 455.12) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved for this compound?

  • Methodological Answer :

Dose-response profiling : Conduct assays across a concentration gradient (e.g., 0.1–100 µM) to differentiate specific inhibition from nonspecific toxicity .

Off-target screening : Use kinase panels or proteome-wide profiling to identify unintended interactions .

Mechanistic studies : Employ fluorescence polarization assays or surface plasmon resonance (SPR) to measure binding kinetics (e.g., KdK_d, IC50IC_{50}) .

  • Case Example : A study on analogous thiadiazoles revealed false-positive cytotoxicity due to aggregation; adding 0.01% Tween-80 resolved this .

Q. What computational strategies are effective in predicting the compound’s pharmacokinetic (PK) properties?

  • Methodological Answer :

  • In silico modeling : Use SwissADME or ADMETLab to predict logP (~3.2), solubility (logS ~-4.5), and CYP450 inhibition .
  • Molecular docking : Target enzymes like COX-2 or EGFR using AutoDock Vina; prioritize poses with hydrogen bonds to the thiadiazole nitrogen and methoxy groups .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability in lipid bilayers for blood-brain barrier penetration analysis .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

  • Methodological Answer :

  • Core modifications : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -CF3_3) to enhance target affinity .
  • Acetamide chain variation : Introduce heterocycles (e.g., pyridine) instead of methoxy to improve metabolic stability .
  • Bioisosteric replacement : Substitute the thiadiazole with 1,2,4-oxadiazole to reduce cytotoxicity while retaining activity .
  • Data-driven approach : Use QSAR models trained on IC50_{50} data from analogous compounds to prioritize synthetic targets .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating the compound’s anticancer activity?

  • Methodological Answer :

Cell viability : MTT assay on cancer cell lines (e.g., MCF-7, A549) with IC50_{50} calculation via nonlinear regression .

Apoptosis : Annexin V/PI staining followed by flow cytometry .

Migration inhibition : Scratch assay with image analysis (ImageJ) to quantify wound closure rates .

  • Controls : Include cisplatin (positive) and DMSO (vehicle). Normalize data to untreated cells .

Q. How should researchers address low solubility in biological assays?

  • Methodological Answer :

  • Co-solvents : Use <1% DMSO or PEG-400 to maintain solubility without cytotoxicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (e.g., 150 nm diameter) via emulsion-solvent evaporation .
  • Prodrug strategy : Synthesize phosphate or glycoside derivatives to enhance aqueous solubility .

Contradiction Resolution & Validation

Q. How to validate conflicting reports on metabolic stability in hepatic microsomes?

  • Methodological Answer :

Species comparison : Test human vs. rat liver microsomes to identify interspecies variability .

CYP inhibition screening : Use luminescent CYP450 assays (e.g., Promega P450-Glo™) to identify enzyme-specific degradation .

Metabolite ID : LC-MS/MS analysis (Q-TOF) to detect hydroxylated or demethylated products .

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